molecular formula C18H17FN4O B11795994 2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11795994
M. Wt: 324.4 g/mol
InChI Key: VGJABLIBQGDAMS-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2, a piperidin-1-yl group at position 4, and a carbaldehyde moiety at position 2. Its molecular formula is C₁₉H₁₈FN₅O, with a molecular weight of 351.39 g/mol.

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C18H17FN4O/c19-14-6-4-13(5-7-14)16-15(12-24)17-18(20-8-11-23(17)21-16)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2

InChI Key

VGJABLIBQGDAMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN3C2=C(C(=N3)C4=CC=C(C=C4)F)C=O

Origin of Product

United States

Biological Activity

2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, a compound with the CAS number 1707668-16-3, is part of a class of pyrazolo derivatives that have garnered attention for their potential therapeutic applications. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

The compound's molecular formula is C18H19FN4OC_{18}H_{19}FN_{4}O, with a molecular weight of 326.37 g/mol. It features a pyrazolo core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄O
Molecular Weight326.37 g/mol
CAS Number1707668-16-3
Chemical StructureChemical Structure

Anticancer Potential

Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are critical in cancer cell proliferation.

Case Study: Inhibition of Pim Kinases

A notable study highlighted the effectiveness of similar compounds as inhibitors of Pim kinases, which play a role in cancer progression. The structure-based drug design led to the identification of potent inhibitors with low nanomolar activity against all three isoforms of Pim kinases (Pim-1, Pim-2, and Pim-3) .

Enzymatic Inhibition

The compound has also been studied for its enzymatic inhibitory activity. Pyrazolo derivatives have demonstrated effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Table 2: Enzymatic Inhibition Data

Enzyme TargetIC₅₀ (µM)
CDK20.36
CDK91.8

These results suggest that the compound's structure allows for selective binding to enzyme active sites, enhancing its potential as a therapeutic agent.

Synthesis and Functionalization

The synthesis of 2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation reactions between piperidine derivatives and appropriate pyrazole precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and reduce reaction time.

Synthesis Pathway

  • Starting Materials : Piperidine derivatives and substituted pyrazoles.
  • Reaction Conditions : Typically conducted under reflux in solvents like THF or DMF.
  • Yield Optimization : Adjustments in temperature and catalyst concentration have been shown to enhance yields significantly.

Table 3: Synthesis Conditions and Yields

ConditionYield (%)
Reflux in THF85
Catalyst: Pd(OAc)₂90

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Key Features Reference ID
2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl (C2), piperidin-1-yl (C4), carbaldehyde (C3) Reactive aldehyde group; potential kinase inhibitor scaffold
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl (C2), benzylsulfanyl (C4) Sulfur-containing substituent; improved lipophilicity
Gemnelatinib Pyrazolo[1,5-a]pyrimidine Fluorophenyl, carboxamide, piperazine-oxetan-3-yl FDA-approved kinase inhibitor; targets serine/threonine kinases
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone 2-Fluorophenyl-piperazine (C6) Selective binding to serotonin/dopamine receptors
4-[3-(4-Fluoro-6-methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-7-yloxy]-piperidine-1-carboxylic acid isopropyl ester Pyrazolo[1,5-a]pyrimidine Fluoro-methoxypyridinyl (C3), piperidine-isopropyl ester (C7) Patent-derived compound with anti-inflammatory applications

Key Observations :

Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (gemnelatinib): The pyrimidine core in gemnelatinib enhances hydrogen-bonding capacity, contributing to its kinase inhibitory activity, while the pyrazine core in the target compound may favor π-π stacking interactions . Pyridazinone derivatives (e.g., ) exhibit distinct electronic profiles due to the nitrogen-rich pyridazine core, often targeting neurotransmitter receptors .

Substituent Effects :

  • Fluorophenyl Group : Common in all analogs; fluorine’s electronegativity improves metabolic stability and membrane permeability .
  • Piperidine/Piperazine : Piperidine in the target compound vs. piperazine in gemnelatinib: Piperazine’s additional nitrogen increases solubility but may reduce blood-brain barrier penetration compared to piperidine .
  • Carbaldehyde vs. Carboxamide : The aldehyde group in the target compound allows for Schiff base formation or further functionalization, whereas gemnelatinib’s carboxamide stabilizes interactions with kinase ATP-binding pockets .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , where 5-aminopyrazole derivatives are reacted with substituted malononitriles under mild conditions. Piperidine introduction may involve nucleophilic substitution or Buchwald-Hartwig amination .

Biological Activity Trends :

  • Sulfur-containing analogs (e.g., benzylsulfanyl in ) show enhanced cytotoxicity in preliminary assays, possibly due to thiol-mediated redox interactions .
  • Piperazine-linked compounds (e.g., ) demonstrate higher receptor subtype selectivity compared to piperidine derivatives .

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